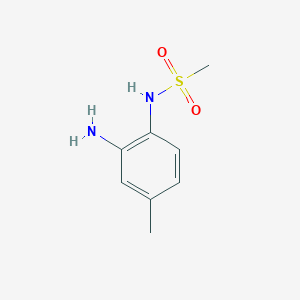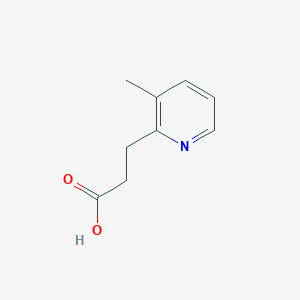
3-(3-Methylpyridin-2-yl)propanoic acid
Übersicht
Beschreibung
“3-(3-Methylpyridin-2-yl)propanoic acid” is a chemical compound with the molecular weight of 165.19 . Its IUPAC name is 3-(3-methyl-2-pyridinyl)propanoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-(3-Methylpyridin-2-yl)propanoic acid” is 1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(3-Methylpyridin-2-yl)propanoic acid” is a powder at room temperature . It has a molecular weight of 165.19 . More detailed physical and chemical properties may require specific experimental measurements.Wissenschaftliche Forschungsanwendungen
Antimicrobial Drug Development
Research has shown that compounds structurally similar to 3-(3-Methylpyridin-2-yl)propanoic acid, specifically 3-quinolin-4-one propanoic acids, exhibit molecular similarities with fluoroquinolone antibiotics. These compounds are considered promising scaffolds for creating new antimicrobial drugs. Analytical methods, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), have been employed for quality control of these active pharmaceutical ingredients, highlighting their potential in addressing microbial resistance to antibiotics (Zubkov et al., 2016).
Organic Synthesis and Reactivity
A study explored the reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes, leading to the synthesis of compounds including ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions, conducted under various conditions such as reflux and microwave, showcase the versatile reactivity of pyridinyl propanoates in organic synthesis (Asadi et al., 2021).
Osteoporosis Treatment
In the field of medicinal chemistry, compounds related to 3-(3-Methylpyridin-2-yl)propanoic acid have been identified as potent and selective antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. These compounds exhibited excellent in vitro profiles and significant pharmacokinetic properties in various animal models, highlighting their potential for clinical development in osteoporosis treatment (Coleman et al., 2004).
Synthesis Methodology Improvement
An improved synthesis method for 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, a compound structurally related to 3-(3-Methylpyridin-2-yl)propanoic acid, has been developed. This method offers advantages such as milder reaction conditions, simpler operations, and higher yield, contributing to the synthesis efficiency of related compounds (Yong, 2010).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.
Zukünftige Richtungen
While specific future directions for “3-(3-Methylpyridin-2-yl)propanoic acid” are not available in the retrieved data, pyrimidine derivatives, which are structurally similar, have been synthesized and evaluated for various biological activities . This suggests potential avenues for future research and applications.
Eigenschaften
IUPAC Name |
3-(3-methylpyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-2-6-10-8(7)4-5-9(11)12/h2-3,6H,4-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBPCDZFVUHWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpyridin-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Chlorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1414775.png)

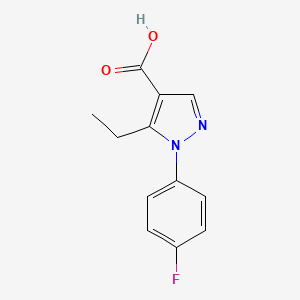

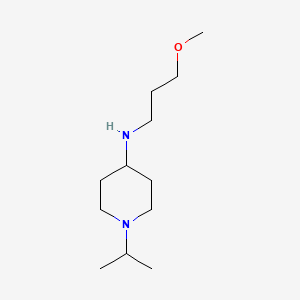
![2-[(5-Chloro-2-methoxyphenyl)amino]acetic acid](/img/structure/B1414782.png)
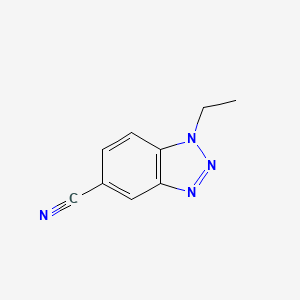

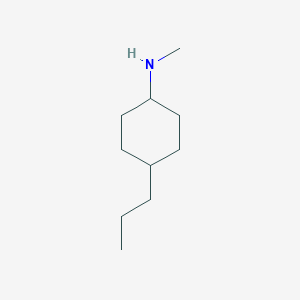
![N-[2-(difluoromethoxy)phenyl]-1-methylpiperidin-4-amine](/img/structure/B1414790.png)

